molecular formula C20H18ClN5OS2 B243315 2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

Cat. No. B243315
M. Wt: 444 g/mol
InChI Key: DGGVOMJYTYEFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields including medicinal chemistry, drug discovery, and biochemistry.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting specific enzymes or proteins in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide has various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit antimicrobial activity. The compound has also been shown to affect various physiological processes such as blood pressure, heart rate, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide in lab experiments is its potential to serve as a scaffold for the development of new drugs. However, one limitation is that the compound may have low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide. One direction is to investigate its potential as a treatment for various diseases such as cancer and inflammation. Another direction is to study its mechanism of action in more detail to better understand how it exerts its pharmacological effects. Additionally, further research can be conducted to optimize the synthesis method of the compound to improve its yield and purity.
Conclusion:
In conclusion, 2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a compound that has potential applications in various fields including medicinal chemistry, drug discovery, and biochemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.

Synthesis Methods

The synthesis method of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide involves the reaction of 4-chlorobenzenethiol and 4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzylamine with acetic anhydride in the presence of triethylamine as a catalyst. The reaction is carried out under reflux conditions for several hours to obtain the desired product.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial properties. The compound has also been investigated for its potential use as a scaffold for the development of new drugs.

properties

Molecular Formula

C20H18ClN5OS2

Molecular Weight

444 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C20H18ClN5OS2/c1-2-17-23-24-20-26(17)25-19(29-20)14-5-3-13(4-6-14)11-22-18(27)12-28-16-9-7-15(21)8-10-16/h3-10H,2,11-12H2,1H3,(H,22,27)

InChI Key

DGGVOMJYTYEFOS-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)CSC4=CC=C(C=C4)Cl

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)CSC4=CC=C(C=C4)Cl

Origin of Product

United States

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